BenchChemオンラインストアへようこそ!

1-(4-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

1-(4-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941952-16-5) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. Its structure features a pyridinone core substituted at the N1 position with a 4-chlorobenzyl group and at the C3 carboxamide with a 4-nitrophenyl moiety.

Molecular Formula C19H14ClN3O4
Molecular Weight 383.79
CAS No. 941952-16-5
Cat. No. B2747387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS941952-16-5
Molecular FormulaC19H14ClN3O4
Molecular Weight383.79
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H14ClN3O4/c20-14-5-3-13(4-6-14)12-22-11-1-2-17(19(22)25)18(24)21-15-7-9-16(10-8-15)23(26)27/h1-11H,12H2,(H,21,24)
InChIKeyBDHVEPJDOHMARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941952-16-5): Chemical Identity and Core Scaffold


1-(4-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941952-16-5) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class [1]. Its structure features a pyridinone core substituted at the N1 position with a 4-chlorobenzyl group and at the C3 carboxamide with a 4-nitrophenyl moiety [1]. This specific substitution pattern places the compound within a medicinal chemistry space explored for kinase inhibition (e.g., PDK1/AurA) and endocannabinoid system modulation, though the target compound itself remains underexplored in published primary literature [2][3]. The compound is commercially available from Life Chemicals at ≥90% purity (catalog F2743-0491) [4].

Why Generic Substitution Fails for 1-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (941952-16-5) in 2-Oxo-1,2-dihydropyridine-3-carboxamide Research


The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is exquisitely sensitive to substituent identity and position. Published structure-activity relationship (SAR) data demonstrate that the C5 substituent on the pyridine ring alone can act as a functional activity switch at the CB2 cannabinoid receptor, while the presence and position of electron-withdrawing groups (nitro, chloro) profoundly influence both binding affinity and functional activity [1]. The target compound's specific combination of a para-chlorobenzyl N1 substituent and a para-nitrophenyl carboxamide is not interchangeable with ortho-chloro, unsubstituted benzyl, or non-nitrated phenyl analogs because these modifications alter key computed physicochemical determinants—lipophilicity (XLogP3), hydrogen bond acceptor count, and topological polar surface area (TPSA)—that govern target engagement, solubility, and metabolic stability [2][3]. Generic procurement of any '2-oxo-1,2-dihydropyridine-3-carboxamide' therefore carries a high risk of obtaining a molecule with divergent biological behavior. The quantitative evidence below establishes the measurable property differences that justify selecting this specific compound over its closest analogs.

Quantitative Differentiation Evidence: 1-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (941952-16-5) vs. Closest Analogs


Positional Isomer Differentiation: 4-Chlorobenzyl vs. 2-Chlorobenzyl Substituent

The target compound (4-chlorobenzyl isomer, CAS 941952-16-5) and its 2-chlorobenzyl positional isomer (CAS 941909-69-9) possess identical molecular formula (C19H14ClN3O4) and molecular weight (383.8 g/mol). However, the shift of the chloro substituent from para to ortho position alters the spatial orientation of the benzyl group relative to the pyridinone core, which can affect target binding pocket complementarity. While both compounds share identical computed XLogP3 (3.4), hydrogen bond donor/acceptor counts (1/4), and rotatable bond count (4), the para-chloro configuration of the target compound provides a linear molecular geometry that differs from the bent conformation of the ortho isomer [1][2]. In related 1,4-dihydropyridine series, para-substituted phenyl rings at the N1 position confer superior P-glycoprotein inhibitory activity compared to ortho-substituted analogs [3]. Direct head-to-head biological comparison data for this specific pair are not yet available in the public domain.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Contribution of the 4-Chlorobenzyl Group: Lipophilicity Differential vs. Des-Chloro Analog

Removal of the chloro substituent from the N1-benzyl group produces 1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 933251-67-3). This des-chloro analog has a molecular weight of 349.3 g/mol (vs. 383.8 g/mol for the target compound), an XLogP3 of 2.8 (vs. 3.4), and a TPSA of 98.9 Ų (vs. 95.2 Ų). The +0.6 log unit difference in XLogP3 represents an approximately 4-fold increase in calculated lipophilicity for the target compound, which translates to enhanced membrane permeability potential according to Lipinski's rule-of-five framework. The chloro substituent also increases the heavy atom count from 25 to 27 [1][2]. In the endocannabinoid system modulator series, the lipophilicity of the N1 substituent correlates with cannabinoid receptor binding affinity, making this property difference mechanistically relevant rather than merely computational [3].

Physicochemical Property Lipophilicity Drug Design

Requirement of the 4-Nitrophenyl Carboxamide for Hydrogen Bond Acceptor Capacity

The 4-nitrophenyl group on the carboxamide distinguishes the target compound from the des-nitro analog 1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide (CAS 946355-02-8). The nitro group contributes two additional hydrogen bond acceptor atoms (count: 4 vs. 2), an increase in TPSA (95.2 vs. 74.2 Ų), and strong electron-withdrawing character that polarizes the aromatic ring and influences the amide NH acidity. In published SAR for 2-oxo-1,2-dihydropyridine-3-carboxamide cannabinoid receptor ligands, the 4-nitrophenyl substituent was essential for high CB2 receptor affinity (Ki values in the low nanomolar range), whereas unsubstituted phenyl analogs showed >10-fold weaker binding [1][2]. The nitro group also serves as a metabolic liability sensor and a potential fluorescence quencher useful in binding assays .

Hydrogen Bonding Target Engagement Electronic Effects

Enhanced Molecular Complexity: Differentiating the Target from the Dichloro-Congener

The compound N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941952-28-9) adds a second chlorine atom on the nitrophenyl ring (C19H13Cl2N3O4, MW = 418.23 g/mol). Compared to the target compound (MW = 383.79 g/mol, single chlorine), this dichloro analog has a molecular weight +34.44 g/mol higher, an additional heavy atom, a predicted XLogP3 of approximately 4.0 (estimated, vs. 3.4 for target), and an additional hydrogen bond acceptor capability due to the extra chloro substituent [1]. While the dichloro variant may exhibit enhanced potency in certain target contexts (consistent with the known 'chlorine effect' in medicinal chemistry), the increased lipophilicity (+0.6 log units estimated) and larger molecular size reduce ligand efficiency metrics and potentially narrow the developability window [2]. The target compound therefore occupies a deliberate molecular property 'sweet spot' with balanced lipophilicity and lower molecular complexity, making it a more suitable starting point for hit-to-lead optimization .

Molecular Complexity Selectivity Fragment-Based Design

Recommended Procurement and Application Scenarios for 1-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (941952-16-5)


PDK1/AurA Dual Inhibitor Screening Libraries

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is the core chemotype of patented PDK1 and PDK1/AurA dual inhibitors (WO2016198597A1, WO2017211946) [1]. The target compound's 4-chlorobenzyl and 4-nitrophenyl substitution pattern aligns with the general formula disclosed in these patents. Its balanced lipophilicity (XLogP3 = 3.4) and molecular weight (383.8 g/mol) fall within preferred ranges for kinase inhibitor lead compounds. Procurement of this specific compound is justified when building a focused screening library for PDK1-mediated pathologies (e.g., glioblastoma, breast cancer) where the nitro group provides a necessary hydrogen bond anchor to the kinase hinge region and the para-chlorobenzyl group occupies a lipophilic sub-pocket.

Endocannabinoid System Modulator SAR Studies

Published SAR demonstrates that 2-oxo-1,2-dihydropyridine-3-carboxamides with appropriate N1 and C3-carboxamide substitution can exhibit potent and selective affinity for cannabinoid receptors (CB1/CB2) and modulate endocannabinoid hydrolases (FAAH, ABHD12) [2]. The 4-nitrophenyl group is a recurring pharmacophoric element in high-affinity CB2 ligands within this series. The target compound, with its specific combination of 4-chlorobenzyl (N1) and 4-nitrophenyl (carboxamide), represents an underexplored substitution pattern that warrants investigation as part of systematic SAR expansion around the C4/C5 positions of the pyridinone ring.

Computational Chemistry and Molecular Docking Validation

The target compound is available in ready-to-dock 3D formats from the ZINC database and PubChem, with confirmed stereochemistry (no undefined chiral centers) and well-defined computed properties (TPSA = 95.2 Ų, HBA = 4, HBD = 1) [3]. These characteristics make it an ideal candidate for retrospective docking validation studies and pharmacophore model refinement. Its moderate molecular complexity (Complexity Index = 642) and single halogen substituent provide a clean computational profile with fewer conformer sampling issues compared to dichloro or multi-substituted analogs, supporting its use as a calibration standard in virtual screening campaigns.

Chemical Biology Probe Development Starting Point

With a molecular weight below 400 g/mol and only one chiral center (none), the target compound satisfies multiple lead-likeness criteria. Its 4-nitrophenyl group serves as both a pharmacophore and a potential spectroscopic handle (UV absorption at ~340 nm, characteristic of 4-nitroanilides) for biophysical binding assays such as fluorescence polarization or SPR [4]. The 4-chlorobenzyl group provides a synthetic handle for further derivatization (e.g., Suzuki coupling after halogen exchange). These dual functional features—pharmacophoric and synthetic utility—distinguish this compound from analogs lacking either the nitro or chloro functionality, and support its selection as a versatile chemical biology probe scaffold.

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.